molecular formula C20H21ClN4O3 B15021188 (3E)-N-benzyl-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-benzyl-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Katalognummer: B15021188
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: DVTVTLKHJMWWEM-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-substituted phenyl ring, and a hydrazinylidene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazine derivative: The initial step involves the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent to form the corresponding acyl hydrazine.

    Condensation reaction: The acyl hydrazine is then condensed with a suitable aldehyde or ketone to form the hydrazinylidene intermediate.

    Final coupling: The hydrazinylidene intermediate is coupled with benzylamine under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of (3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide: shares structural similarities with other hydrazine derivatives and chloro-substituted aromatic compounds.

    Hydrazine derivatives: Compounds containing the hydrazine functional group.

    Chloro-substituted aromatics: Compounds with a chloro group attached to an aromatic ring.

Uniqueness

The uniqueness of (3E)-N-benzyl-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H21ClN4O3

Molekulargewicht

400.9 g/mol

IUPAC-Name

N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(3-chloro-2-methylphenyl)oxamide

InChI

InChI=1S/C20H21ClN4O3/c1-13(11-18(26)22-12-15-7-4-3-5-8-15)24-25-20(28)19(27)23-17-10-6-9-16(21)14(17)2/h3-10H,11-12H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+

InChI-Schlüssel

DVTVTLKHJMWWEM-ZMOGYAJESA-N

Isomerische SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CC=C2

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.